molecular formula C22H25BrN4O2S B5096370 N-(2-bromo-4,5-dimethylphenyl)-2-({4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(2-bromo-4,5-dimethylphenyl)-2-({4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B5096370
M. Wt: 489.4 g/mol
InChI Key: CFBXFGAQHIYOEJ-UHFFFAOYSA-N
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Description

N-(2-bromo-4,5-dimethylphenyl)-2-({4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: is a complex organic compound that features a combination of brominated aromatic rings, triazole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-({4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:

    Bromination: The starting material, 4,5-dimethylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4,5-dimethylphenyl.

    Triazole Formation: The triazole ring is formed by reacting ethyl hydrazinecarboxylate with 2-methylphenoxyacetic acid under acidic conditions to yield 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole.

    Thioether Formation: The triazole derivative is then reacted with 2-bromo-4,5-dimethylphenylthiol in the presence of a base such as sodium hydride to form the thioether linkage.

    Acetamide Formation: Finally, the compound is acetylated using acetic anhydride to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the brominated aromatic ring using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated aromatic compounds.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known for its biological activity.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Industry:

  • Potential applications in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-({4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is not fully understood. it is believed to interact with biological targets through its triazole and sulfanyl groups. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the sulfanyl group can undergo redox reactions, potentially leading to the generation of reactive oxygen species.

Comparison with Similar Compounds

    N-(2-bromo-4,5-dimethylphenyl)-2-({4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: can be compared with other triazole-containing compounds, such as fluconazole and itraconazole, which are known for their antifungal properties.

    Thioether-containing compounds: like thioethers and sulfoxides, which have similar sulfur-based functional groups.

Uniqueness:

  • The combination of brominated aromatic rings, triazole, and sulfanyl groups in a single molecule makes this compound unique. This structural diversity allows for a wide range of chemical reactivity and potential applications in various fields.

Properties

IUPAC Name

N-(2-bromo-4,5-dimethylphenyl)-2-[[4-ethyl-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN4O2S/c1-5-27-20(12-29-19-9-7-6-8-14(19)2)25-26-22(27)30-13-21(28)24-18-11-16(4)15(3)10-17(18)23/h6-11H,5,12-13H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBXFGAQHIYOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C(=C2)C)C)Br)COC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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